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Compound of Interest

Compound Name:
N-tert-Butyl-2-

thiophenesulfonamide

Cat. No.: B024577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

(NMR, IR, MS) for the compound N-tert-Butyl-2-thiophenesulfonamide. Due to the limited

availability of published experimental data for this specific molecule, this guide focuses on

predicted spectral characteristics based on its chemical structure and data from analogous

compounds. It also outlines detailed, generalized experimental protocols for acquiring such

data.

Chemical Structure and Properties
IUPAC Name: N-tert-butylthiophene-2-sulfonamide[1]

Molecular Formula: C₈H₁₃NO₂S₂[1]

Molecular Weight: 219.32 g/mol [1]

CAS Number: 100342-30-1[1]

Spectroscopic Data (Predicted)
While specific experimental spectra for N-tert-Butyl-2-thiophenesulfonamide are not readily

available in public databases, the following tables summarize the expected chemical shifts and

spectral features based on its structure.
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Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.6 - 7.8 dd 1H Thiophene H5

~7.1 - 7.3 dd 1H Thiophene H3

~7.0 - 7.1 dd 1H Thiophene H4

~5.0 - 6.0 br s 1H N-H

~1.3 s 9H tert-Butyl

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~140 - 145 Thiophene C2

~130 - 135 Thiophene C5

~127 - 130 Thiophene C3

~125 - 127 Thiophene C4

~55 - 60 tert-Butyl (quaternary C)

~30 - 35 tert-Butyl (CH₃)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch

~3100 Medium C-H stretch (aromatic)

~2970 Strong C-H stretch (aliphatic)

~1340 & ~1160 Strong
Asymmetric & Symmetric S=O

stretch (sulfonamide)

~1450 Medium C-H bend (aliphatic)

~900 Medium S-N stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

219 [M]⁺ (Molecular ion)

204 [M - CH₃]⁺

163 [M - C(CH₃)₃]⁺

140 [Thiophene-SO₂]⁺

83 [Thiophene]⁺

57 [C(CH₃)₃]⁺ (tert-Butyl cation - likely base peak)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a solid sample like N-tert-Butyl-2-thiophenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

N-tert-Butyl-2-thiophenesulfonamide
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of N-tert-Butyl-2-
thiophenesulfonamide in ~0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Vortex briefly to ensure complete dissolution.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.
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Use a 45-degree pulse angle.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C. Utilize proton decoupling to simplify the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Method: KBr Pellet Technique[2]

Materials:

N-tert-Butyl-2-thiophenesulfonamide

FTIR grade Potassium Bromide (KBr), desiccated

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation:
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Grind 1-2 mg of N-tert-Butyl-2-thiophenesulfonamide with approximately 100-200 mg of

dry KBr powder in an agate mortar.[3] The mixture should be a fine, homogeneous

powder.[3]

Pellet Formation:

Transfer a portion of the powder mixture into the collar of a pellet press.

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or

translucent pellet.[2]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

N-tert-Butyl-2-thiophenesulfonamide

Volatile solvent (e.g., methanol, dichloromethane)

Mass spectrometer with an EI source
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Procedure:

Sample Introduction:

Prepare a dilute solution of the sample in a volatile solvent.

Introduce the sample into the mass spectrometer via a direct insertion probe or by

injection into a gas chromatograph (GC-MS).

Ionization:

The sample is vaporized and bombarded with a high-energy electron beam (typically 70

eV) in the ion source.

Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information. For sulfonamides, common fragmentation includes

cleavage of the S-N bond and loss of the alkyl group.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a solid

organic compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-_Tert-butyl_-2-thiophenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_Tert-butyl_-2-thiophenesulfonamide
https://en.wikipedia.org/wiki/Infrared_spectroscopy
https://kindle-tech.com/faqs/how-do-you-prepare-samples-for-infrared-spectroscopy
https://kindle-tech.com/faqs/how-do-you-prepare-samples-for-infrared-spectroscopy
https://www.benchchem.com/product/b024577#spectroscopic-data-nmr-ir-ms-of-n-tert-butyl-2-thiophenesulfonamide
https://www.benchchem.com/product/b024577#spectroscopic-data-nmr-ir-ms-of-n-tert-butyl-2-thiophenesulfonamide
https://www.benchchem.com/product/b024577#spectroscopic-data-nmr-ir-ms-of-n-tert-butyl-2-thiophenesulfonamide
https://www.benchchem.com/product/b024577#spectroscopic-data-nmr-ir-ms-of-n-tert-butyl-2-thiophenesulfonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b024577?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

